

# 1-Methylazepan-4-ol: A Versatile Scaffold for Pharmaceutical Innovation

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## Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566

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## Introduction

**1-Methylazepan-4-ol**, a saturated seven-membered heterocyclic amine, has emerged as a valuable building block in medicinal chemistry. Its unique three-dimensional structure and the presence of key functional groups—a secondary alcohol and a tertiary amine—make it an attractive starting point for the synthesis of a diverse range of pharmaceutical compounds. The azepane core, in particular, offers a flexible yet constrained conformation that can be advantageous for optimizing ligand-receptor interactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging **1-methylazepan-4-ol** in their research endeavors.

## Key Applications in Drug Discovery

The utility of the **1-methylazepan-4-ol** scaffold spans several therapeutic areas, primarily due to its prevalence in compounds targeting the central nervous system (CNS) and in the development of kinase inhibitors.

## Central Nervous System (CNS) Disorders

The azepane motif is a recognized scaffold for agents targeting CNS disorders. The structural characteristics of **1-methylazepan-4-ol** make it suitable for derivatization into molecules that can cross the blood-brain barrier and interact with various CNS receptors.

- **Dopamine Receptor Ligands:** The azepane core can be found in compounds designed to modulate dopamine receptors, which are implicated in a variety of neurological and psychiatric conditions such as Parkinson's disease, schizophrenia, and addiction. While direct derivatization of **1-methylazepan-4-ol** into potent and selective dopamine receptor ligands is an active area of research, its structural similarity to known dopamine-active compounds suggests its potential in this arena.
- **Opioid Intake Modulation:** Research has indicated that the related compound, 1-methylazepan-4-one hydrochloride, can influence opioid intake behavior, suggesting a potential role for its derivatives in addiction treatment. The reduction of the ketone to the alcohol (**1-methylazepan-4-ol**) provides a new point for chemical modification to explore this therapeutic avenue further.

## Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The azepane scaffold has been successfully incorporated into various kinase inhibitors.

- **PIM Kinase Inhibitors:** PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. The azepane ring can serve as a key structural element in the design of potent and selective PIM kinase inhibitors.
- **PI3K/Akt/mTOR Pathway Inhibitors:** The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in cancer. Azepane-containing compounds have been investigated as inhibitors of key kinases within this pathway, such as Akt (also known as Protein Kinase B).

## Experimental Protocols

### Synthesis of 1-Methylazepan-4-ol from 1-Methylazepan-4-one

The most common route to **1-methylazepan-4-ol** is through the reduction of its corresponding ketone, 1-methylazepan-4-one.

### Protocol 1: Reduction of 1-Methylazepan-4-one using Sodium Borohydride

- **Dissolution:** Dissolve 1-methylazepan-4-one hydrochloride (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH<sub>4</sub>) (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.
- **Reaction:** Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
- **Quenching:** Carefully quench the reaction by the slow addition of water.
- **Solvent Removal:** Remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **1-methylazepan-4-ol**.
- **Purification:** Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure **1-methylazepan-4-ol**.

## Synthesis of Azelastine Intermediate from 1-Methylazepan-4-one

1-Methylazepan-4-one is a key intermediate in the synthesis of the antihistamine drug Azelastine.

### Protocol 2: Synthesis of N-(1-Methylazepan-4-ylidene)hydrazinecarboxamide (Azelastine Intermediate)

- **Reaction Setup:** In a round-bottom flask, combine 1-methylazepan-4-one hydrochloride (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a mixture of ethanol and water.

- **Base Addition:** Add sodium acetate (1.5 eq) to the mixture to neutralize the hydrochloride and facilitate the condensation reaction.
- **Reflux:** Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Cooling and Precipitation:** Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
- **Isolation:** Collect the solid product by vacuum filtration and wash with cold ethanol.
- **Drying:** Dry the product under vacuum to obtain N-(1-methylazepan-4-ylidene)hydrazinecarboxamide.

## Data Presentation

The following tables summarize key data for representative compounds containing the azepane scaffold.

Table 1: Physicochemical Properties of **1-Methylazepan-4-ol** and its Precursor

Compound	Molecular Formula	Molecular Weight ( g/mol )
1-Methylazepan-4-ol	C <sub>7</sub> H <sub>15</sub> NO	129.20
1-Methylazepan-4-one HCl	C <sub>7</sub> H <sub>14</sub> ClNO	163.65

Table 2: Biological Activity of Representative Azepane-Containing Kinase Inhibitors

Compound Class	Target Kinase	IC <sub>50</sub> (nM)	Reference Scaffold
Azepane Derivative	PIM-1	Varies	1-Methylazepan-4-ol
Azepane Derivative	Akt (PKB)	Varies	1-Methylazepan-4-ol

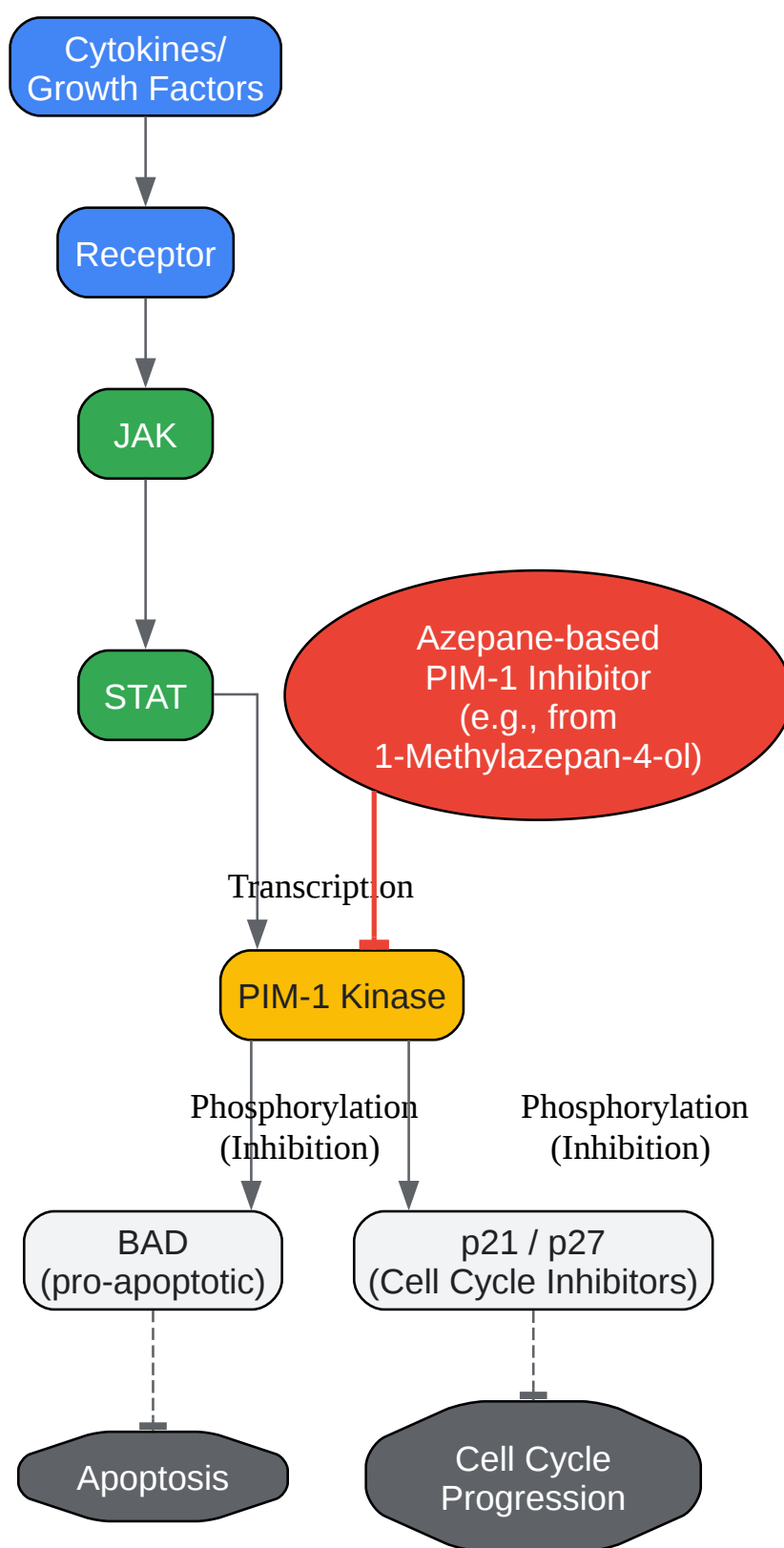
Note: Specific IC<sub>50</sub> values are highly dependent on the full chemical structure of the inhibitor and are not solely determined by the azepane core.

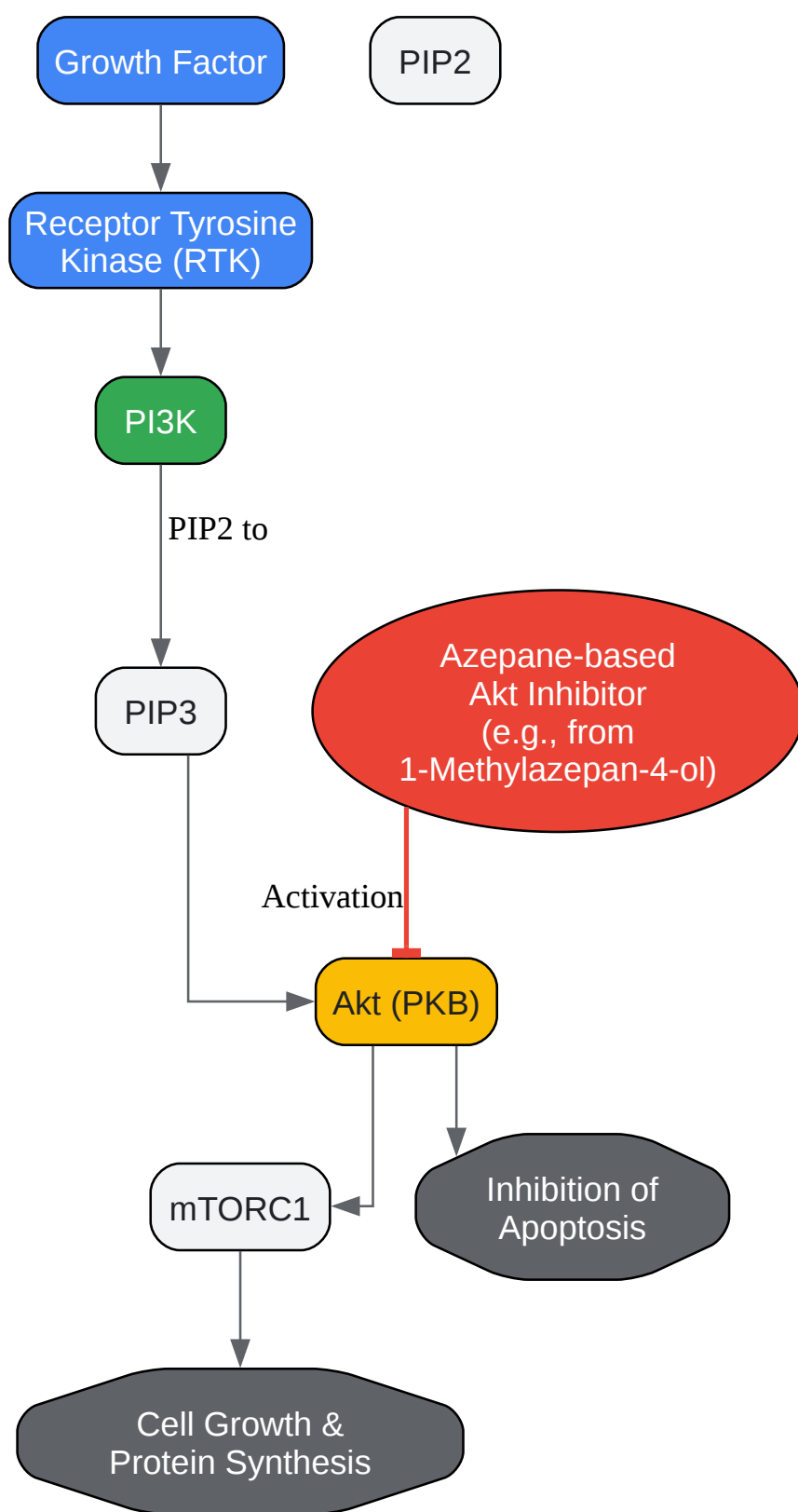
## Signaling Pathways and Logical Relationships

The therapeutic effects of pharmaceuticals derived from **1-methylazepan-4-ol** are mediated through their interaction with specific signaling pathways.

### PIM Kinase Signaling Pathway

PIM kinases are constitutively active serine/threonine kinases that do not require activation loop phosphorylation. They are downstream effectors of many cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. PIM kinases promote cell survival and proliferation by phosphorylating a variety of substrates, including the pro-apoptotic protein BAD and cell cycle regulators like p21 and p27.





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